![molecular formula C14H9ClF2O3 B2848499 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid CAS No. 1355636-71-3](/img/structure/B2848499.png)
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid
Descripción general
Descripción
“3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid” is a chemical compound with the CAS Number: 1355636-71-3 . It has a molecular weight of 298.67 and its IUPAC name is 3-chloro-4-[(3,4-difluorobenzyl)oxy]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClF2O3/c15-10-6-9 (14 (18)19)2-4-13 (10)20-7-8-1-3-11 (16)12 (17)5-8/h1-6H,7H2, (H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Drugs
This compound is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs . These drugs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms .
Production of Fluoroquinolone Antibiotics
The compound is used in the synthesis of synthetic fluoroquinolone (FQ) antibiotics such as nalidixic acid and piromidic acid . These antibiotics are known for their strong antimicrobial activities and broad spectrum of antibacterial activities .
Development of 3-Quinolinecarboxylic Acid Derivatives
3-Quinolinecarboxylic acid derivatives such as norfloxacin, ofloxacin, moxifloxacin, and besifloxacin are synthesized using this compound . These derivatives are known for their improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .
Synthesis of Novel Antimicrobial Agents
The compound is used in the development of new 3-quinolinecarboxylic acid derivatives as novel antimicrobial agents . These agents have improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .
Production of Polychlorinated Aromatic Compounds
The compound is used in the biosynthesis of polychlorinated aromatic compounds, the ambigols A–E . These compounds are produced by the cyanobacterium Fischerella ambigua .
Biosynthesis of Chorismate
The compound is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is a key intermediate in the biosynthesis of aromatic amino acids and many secondary metabolites .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.
Result of Action
The ability of this compound to form new carbon-carbon bonds via suzuki–miyaura coupling reactions suggests that it could potentially be used to synthesize a wide range of organic compounds.
Action Environment
It’s worth noting that the suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can be carried out in a variety of environmental conditions.
Propiedades
IUPAC Name |
3-chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O3/c15-10-6-9(14(18)19)2-4-13(10)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQBMLLBSPXXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C(=O)O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


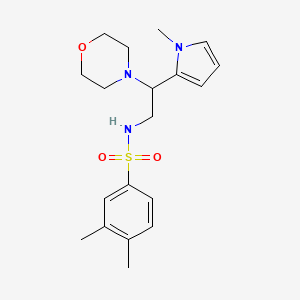
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)
![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)
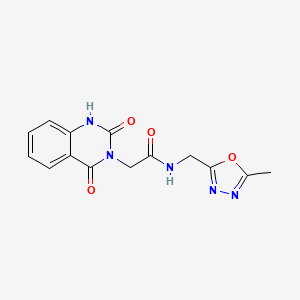

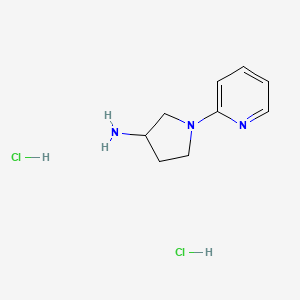
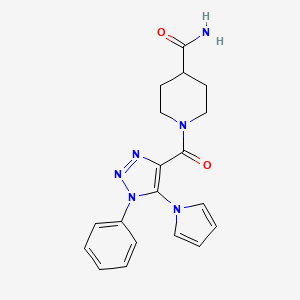

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
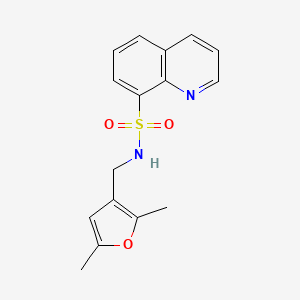
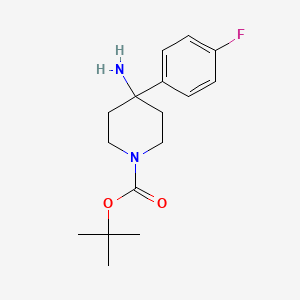
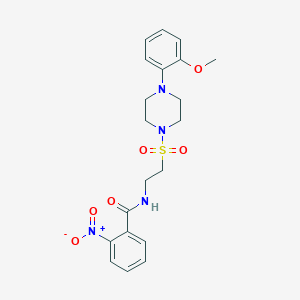
![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)